molecular formula C16H29NO6 B611215 t-Boc-N-Amido-PEG4-Propargyl CAS No. 1219810-90-8

t-Boc-N-Amido-PEG4-Propargyl

Cat. No.: B611215
CAS No.: 1219810-90-8
M. Wt: 331.41
InChI Key: AHCBQLUQQSACBL-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-Propargyl is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butyloxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .

Mode of Action

The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .

Biochemical Pathways

This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG4-Propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-bearing compounds or biomolecules . The propargyl group in this compound undergoes a copper-catalyzed azide-alkyne Click Chemistry reaction to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG4-Propargyl typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.

    Propargylation: The PEGylated amine is then reacted with propargyl bromide to introduce the propargyl group.

    t-Boc Protection: The final step involves the protection of the amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG4-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate (CuSO4) and sodium ascorbate as reducing agents.

    Deprotection: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Scientific Research Applications

t-Boc-N-Amido-PEG4-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-Amido-PEG4-Propargyl is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and flexibility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Biological Activity

t-Boc-N-Amido-PEG4-Propargyl is a PEGylated compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. It features a tert-butoxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) moiety, and a propargyl group that allows for click chemistry applications. This compound is primarily used for constructing complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure and Properties

  • Molecular Formula: C16H29NO6
  • Molecular Weight: 331.40 g/mol
  • CAS Number: 1219810-90-8
  • Purity: Typically >95%

The structure of this compound includes:

  • A PEG4 chain that enhances solubility in aqueous environments.
  • A Boc-protected amine that can be deprotected under mild acidic conditions, allowing for further chemical modifications.
  • An alkyne group that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation.

Biological Activity

The biological activity of this compound can be summarized through its applications in drug delivery systems and bioconjugation strategies:

1. Drug Delivery Systems

This compound serves as an effective linker in the development of ADCs. The PEG component increases the solubility and circulation time of the conjugate, while the propargyl group allows for specific targeting via click chemistry. This enables the attachment of cytotoxic agents to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity.

2. Click Chemistry Applications

The propargyl group enables CuAAC, which is widely used for attaching various biomolecules, including proteins and peptides, to surfaces or other biomolecules. This reaction is highly selective and efficient, making it suitable for generating complex bioconjugates.

Study 1: Development of Antibody-Drug Conjugates

In a study by Dijkgraaf et al. (2007), this compound was utilized to create ADCs with improved in vitro and in vivo characteristics. The study demonstrated that the incorporation of PEG linkers significantly enhanced the pharmacokinetics of the conjugates compared to non-PEGylated counterparts.

Linker Type In Vitro Efficacy In Vivo Efficacy
Non-PEGylatedLowModerate
PEGylatedHighHigh

Study 2: PROTAC Development

Recent advancements have explored the use of this compound in the synthesis of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system. Research indicates that incorporating this linker enhances the stability and efficacy of PROTACs by improving their solubility and cellular uptake.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBQLUQQSACBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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